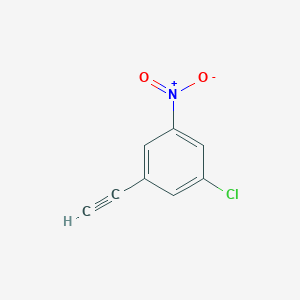

1-Chloro-3-ethynyl-5-nitrobenzene

Description

1-Chloro-3-ethynyl-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethynyl group (-C≡CH) at position 3, and a nitro group (-NO₂) at position 5. Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 169.45 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, conferring rigidity and electron-withdrawing effects, while the nitro group further enhances electron deficiency in the aromatic system. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

1-chloro-3-ethynyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSFEAWOIFEZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-3-ethynylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of 1-chloro-3-ethynyl-5-aminobenzene.

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-ethynyl-5-nitrobenzene has been identified as a promising compound for drug development due to its structural features that allow interaction with biological systems.

Potential Biological Activities

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, potentially targeting specific pathways involved in disease mechanisms.

- Receptor Ligands : The compound's structure suggests it could function as a ligand for various receptors, making it a candidate for further studies in pharmacology.

Case Studies

A study highlighted the synthesis of derivatives of this compound that exhibited significant biological activity, particularly against certain cancer cell lines. These derivatives were tested for their ability to inhibit tumor growth, demonstrating the compound's potential as a lead structure for new therapeutic agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique substitution pattern makes it valuable for producing other functionalized aromatic compounds.

Synthesis Pathways

This compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing its chlorine atom to facilitate substitutions with nucleophiles.

- Cross-Coupling Reactions : Employed in creating more complex molecular architectures by coupling with other organic halides or boronic acids.

Dye and Pigment Production

Due to its vibrant color properties, this compound is also explored in the dye industry. It can be used to synthesize dyes that are applied in textiles and other materials.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic electronic devices. Its ability to form stable complexes with metals can be exploited in creating conductive materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions with nucleophiles. The chlorine atom can be involved in substitution reactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The ethynyl group in the target compound enhances electron withdrawal compared to methyl (electron-donating) or ethenyl (moderate electron-withdrawing) groups .

- Molecular Weight : Bromine and chloromethyl substituents significantly increase molecular weight (e.g., 265.48 g/mol for 1-Bromo-3-(chloromethyl)-5-nitrobenzene) .

- Reactivity : Ethynyl groups enable cross-coupling reactions, whereas methyl or ethenyl groups favor electrophilic substitutions or polymerizations, respectively.

Biological Activity

1-Chloro-3-ethynyl-5-nitrobenzene (C9H6ClNO2) is an aromatic compound notable for its unique substitution pattern, which includes a chlorine atom, an ethynyl group, and a nitro group. This structure imparts distinct electronic and steric properties that facilitate interactions with biological systems. As a result, it has garnered attention for its potential biological activities, particularly in medicinal chemistry as a precursor for drug development.

- Molecular Formula: C9H6ClNO2

- Appearance: Light yellow crystalline solid

- Melting Point: Approximately 46 °C

- Boiling Point: Around 235.6 °C

- Solubility: Soluble in most organic solvents; slightly soluble in water

Biological Activity Overview

Research indicates that this compound and its derivatives may exhibit significant biological activity, particularly as potential enzyme inhibitors and receptor ligands. The compound's interaction with various biological targets suggests its utility in therapeutic applications.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent.

- Receptor Interaction : Its structure allows it to act as a ligand for various receptors, influencing cellular signaling pathways.

Study 1: Enzyme Inhibition Properties

A study focusing on the inhibitory effects of this compound on specific enzymes demonstrated promising results. The compound showed competitive inhibition against tyrosinase, an enzyme critical in melanin production. At concentrations ranging from 10 to 50 µM, the compound exhibited a dose-dependent inhibition rate, suggesting its potential use in treating hyperpigmentation disorders.

| Concentration (µM) | Inhibition Rate (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

This study highlights the compound's potential as a therapeutic agent targeting enzymatic pathways involved in pigmentation and possibly other metabolic processes.

Study 2: Anticancer Activity

In another investigation, the anticancer properties of derivatives of this compound were evaluated against prostate cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly by inducing apoptosis through the modulation of p300 acetyltransferase activity, which is crucial for androgen receptor signaling.

| Compound Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 12 | p300 inhibition |

| Derivative B | 15 | Induction of apoptosis |

These findings suggest that modifications to the basic structure of this compound can enhance its anticancer efficacy.

Research Implications

The unique structural characteristics of this compound make it a valuable candidate for further research in drug design and development. Its ability to interact with biological systems opens avenues for new therapeutic agents targeting enzyme inhibition and receptor modulation.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-3-ethynyl-5-nitrobenzene, and how can purity be validated?

To optimize synthesis, employ cross-coupling reactions (e.g., Sonogashira coupling) using halogenated nitrobenzene precursors and terminal alkynes. Monitor reaction parameters (temperature, catalyst loading, solvent polarity) to minimize side products. Validate purity via GC-MS (>99% purity threshold) and HPLC with UV detection at 254 nm for nitroaromatic absorption . Confirm structural integrity using FT-IR (C≡C stretch at ~2100 cm⁻¹) and ¹³C NMR (sp-hybridized carbons at δ 70-90 ppm).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use impervious gloves (nitrile or neoprene), safety goggles , and dust respirators to prevent dermal/ocular exposure and inhalation. Implement local exhaust ventilation and closed systems during synthesis. In case of spills, collect material using airtight containers to avoid environmental contamination, and follow EPA guidelines for halogenated waste disposal . Emergency procedures include immediate decontamination with water for dermal contact and POISON CENTER consultation for ingestion .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated aging studies at elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage. Monitor degradation via HPLC for nitro group reduction products (e.g., amine derivatives) and TGA for thermal decomposition thresholds. Store samples in amber glass vials under inert gas (argon) at –20°C to suppress photolytic and oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethynyl group in electrophilic substitution reactions?

The electron-withdrawing nitro and chloro groups direct electrophiles to the meta/para positions. Use DFT calculations (e.g., Gaussian 16) to map electron density distributions and predict regioselectivity. Validate experimentally via X-ray crystallography of reaction intermediates (e.g., iodinated adducts) and kinetic studies under varying pH conditions .

Q. How can environmental persistence and ecotoxicity of this compound be evaluated?

Follow OECD Test Guideline 301 for ready biodegradability and EPA shake-flask methods (6 replicates) for aqueous solubility and log Kow determination . Use Daphnia magna acute toxicity assays (48-hr EC50) and algal growth inhibition tests to assess ecological risks. Model long-term fate with EPI Suite to predict bioaccumulation potential .

Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

Perform multivariate calibration of computational models (e.g., ACD/Labs Percepta) using experimental benchmarks. Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap in aromatic regions. For discrepancies in vibrational spectra, use Raman spectroscopy to differentiate conformational isomers .

Q. How can surface adsorption properties of this compound be characterized for indoor air chemistry studies?

Use microscale thermogravimetric analysis (µ-TGA) to quantify adsorption on model indoor surfaces (e.g., gypsum, PVC). Pair with ToF-SIMS to map molecular orientation and DRIFTS (Diffuse Reflectance Infrared Spectroscopy) to monitor surface-bound reaction pathways under controlled humidity .

Q. What methodologies identify degradation pathways in advanced oxidation processes (AOPs)?

Employ LC-QTOF-MS with isotopic labeling to track hydroxyl radical-mediated degradation products. Use EPR spectroscopy to detect transient radical intermediates. Compare pathways across AOPs (e.g., UV/H2O2 vs. Fenton reactions) to optimize mineralization efficiency .

Methodological Notes

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to address conflicting results. For example, reconcile GC purity with NMR integration errors by spiking with internal standards .

- Toxicity Testing : Prioritize OECD-compliant assays over vendor-reported data, as hazards for ethynyl-nitro derivatives are not fully characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.